molecular formula C10H10N2O B1532310 2-(Cyclopropylamino)benzoxazole CAS No. 1125867-14-2

2-(Cyclopropylamino)benzoxazole

Cat. No.: B1532310
CAS No.: 1125867-14-2
M. Wt: 174.2 g/mol
InChI Key: RBWTZZBBNZQPIN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted at the 2-position with a cyclopropylamine group. Benzoxazole itself consists of a benzene ring fused to an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen). This compound’s unique structure combines aromatic stability with reactive sites for further functionalization, making it a candidate for drug discovery and agrochemical research.

Properties

IUPAC Name

N-cyclopropyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWTZZBBNZQPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125867-14-2
Record name N-cyclopropyl-1,3-benzoxazol-2-amine
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Biological Activity

2-(Cyclopropylamino)benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2OC_{10}H_{10}N_{2}O and features a benzoxazole ring substituted with a cyclopropylamino group. The unique structure contributes to its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. In vitro assays have shown that compounds with benzoxazole moieties can induce apoptosis in cancer cell lines. For instance, modifications of benzoxazole structures have demonstrated significant inhibition of cell proliferation and induction of apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDInduction of apoptosis
Modified Benzoxazole DerivativeMCF-73.43VEGFR-2 inhibition
Unsubstituted BenzoxazoleHCT1164.21Apoptosis induction

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substitutions can enhance the efficacy against various pathogens. The compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Benzoxazole DerivativeStaphylococcus aureusTBD

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • VEGFR-2 Inhibition : Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic factors like caspase-3 and caspase-9, alongside decreased levels of anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : A study explored the compound's effects on HepG2 liver cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at the pre-G1 phase.
  • Case Study 2 : Another investigation assessed its antimicrobial efficacy against resistant strains of E. coli, showing promising results that warrant further exploration.

Scientific Research Applications

Medicinal Chemistry Applications

2-(Cyclopropylamino)benzoxazole has been investigated for its potential therapeutic effects, particularly in oncology and neurology.

Anticancer Activity

Research has indicated that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : Compounds containing the benzoxazole moiety have been shown to selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer drug development. Studies have highlighted their ability to induce apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrate increased late apoptotic cell populations upon treatment with these compounds .
  • Case Study : A study on modified benzoxazole derivatives reported that certain compounds demonstrated IC50 values indicating effective inhibition of tumor growth in glioblastoma cell lines, with some derivatives showing enhanced selectivity towards cancerous cells compared to standard treatments .

Neurological Applications

Benzoxazole derivatives have also been evaluated for their neuroprotective properties:

  • Acetylcholinesterase Inhibition : Some studies suggest that this compound may act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications can enhance the selectivity and potency of these compounds against acetylcholinesterase .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Activity Against Resistant Strains : Various studies have assessed the antimicrobial efficacy of benzoxazole derivatives against drug-resistant bacterial strains. While some compounds exhibited lower potency than established antibiotics, they demonstrated significant activity against specific pathogens, suggesting a potential role in combating antibiotic resistance .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a building block for more complex organic materials enhances its utility in developing advanced electronic devices.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

  • Modification Effects : Research indicates that substituents on the benzoxazole ring significantly influence biological activity. For example, variations at the C-3 and C-4 positions can alter the compound's interaction with biological targets, enhancing its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Property 2-(Cyclopropylamino)benzoxazole Benzisoxazole 2-Aminobenzamide
Core Structure Benzoxazole fused ring Benzene fused to isoxazole Benzene with amide and amine
Substituent Cyclopropylamino at position 2 Typically substituted at 1,2 Amino and carboxamide groups
Aromaticity High (stabilized by resonance) High (similar to benzoxazole) Moderate (amide disrupts ring)
Reactivity Reactive at nitrogen and oxygen sites Reactive at isoxazole nitrogen Reactive at amide and amine sites

The cyclopropyl group in this compound introduces torsional strain, which may increase binding affinity in biological targets compared to planar aromatic systems like benzisoxazole. In contrast, 2-aminobenzamides lack fused heterocyclic rigidity, reducing their metabolic stability but improving solubility .

Pharmacological Activity

  • This compound: Limited direct data exist, but its benzoxazole core is associated with antimicrobial and anti-inflammatory properties. The cyclopropyl group may enhance membrane permeability due to increased lipophilicity.
  • Benzisoxazole derivatives : Well-documented for neuroleptic (e.g., risperidone analogs), antibacterial, and tuberculostatic activities. Substitutions at the 1,2-positions are critical for target engagement .
  • 2-Aminobenzamides: Known for histone deacetylase (HDAC) inhibitory activity, particularly in cancer therapy. Their flexible structure allows for broad enzyme interactions but may reduce selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopropylamino)benzoxazole
Reactant of Route 2
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2-(Cyclopropylamino)benzoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.